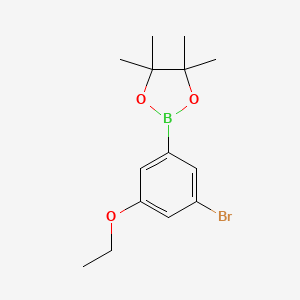

2-(3-Bromo-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(3-bromo-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BBrO3/c1-6-17-12-8-10(7-11(16)9-12)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVRJWZQGKYTEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675269 | |

| Record name | 2-(3-Bromo-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073339-03-3 | |

| Record name | 2-(3-Bromo-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-5-ethoxyphenylboronic acid with a tetramethyl-1,3,2-dioxaborolane precursor. The reaction is usually carried out under inert conditions, such as nitrogen or argon atmosphere, to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by palladium-based catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production to achieve the desired quality of the final product .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound primarily participates in Suzuki-Miyaura reactions , forming carbon-carbon bonds with aryl/vinyl halides. The reaction proceeds via a palladium-catalyzed mechanism:

Mechanistic Steps :

-

Oxidative Addition : Pd(0) reacts with an aryl halide (e.g., bromobenzene) to form a Pd(II) complex.

-

Transmetalation : The boronic ester transfers its aryl group to the Pd center.

-

Reductive Elimination : A new C–C bond forms, regenerating Pd(0).

Typical Reaction Conditions :

Example Reaction :

Yield: 93% conversion under optimized conditions .

Reaction Optimization Studies

Key parameters affecting Suzuki-Miyaura efficiency include oxidant concentration and temperature. Data from controlled experiments :

| Entry | Oxidant (30% H₂O₂) | Temperature | Conversion |

|---|---|---|---|

| 1 | 1 equiv | RT | 36% |

| 2 | 3 equiv | RT | 71% |

| 3 | 5 equiv | RT | 93% |

| 4 | 10 equiv | RT | 98% |

| 5 | 1 equiv | 50°C | 37% |

Higher oxidant equivalents improve conversion by stabilizing the Pd intermediate, while elevated temperatures offer marginal gains .

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under basic conditions:

General Reaction :

Conditions: NaH (2 equiv), DMF, 80°C, 12 h.

Oxidative Functionalization

The boronic ester group can be oxidized to phenolic derivatives using H₂O₂ :

Yield: >95% with 10 equiv H₂O₂ .

Comparative Reactivity

The ethoxy group enhances electron density at the aromatic ring, accelerating electrophilic substitution. Comparatively, methoxy or hydroxyl analogs show lower stability under acidic conditions.

Scientific Research Applications

Organic Synthesis

This compound serves as an effective boron reagent in organic chemistry. It is particularly useful in the formation of carbon-boron bonds, which are crucial in synthesizing complex organic molecules.

- Boron Reagents : The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a boron source for the formation of carbon-carbon bonds. This reaction is essential for building diverse organic frameworks used in pharmaceuticals and agrochemicals.

- Case Study : A study demonstrated the successful application of this compound in synthesizing biaryl compounds through Suzuki coupling reactions. The high yields and selectivity achieved underscore its effectiveness as a boron reagent in organic synthesis .

Pharmaceutical Development

The compound plays a pivotal role in drug discovery and development. Its ability to form stable complexes with various biological targets enhances its utility in pharmaceutical applications.

- Boron-Containing Pharmaceuticals : It has been utilized in the synthesis of boron-containing drugs that exhibit improved biological activity. For example, compounds derived from this dioxaborolane have shown promise in targeting specific cancer cells due to their selective reactivity.

- Case Study : Research highlighted the synthesis of a novel anticancer agent using this compound as an intermediate. The resultant drug demonstrated enhanced efficacy against specific cancer cell lines compared to traditional therapies .

Material Science

In material science, 2-(3-Bromo-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in developing advanced materials such as polymers and coatings.

- Polymer Synthesis : Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. The unique characteristics of boron compounds contribute to creating materials with tailored functionalities.

- Case Study : A study focused on developing high-performance polymer composites using this compound. The resulting materials exhibited superior thermal resistance and mechanical strength compared to conventional polymers .

Environmental Applications

The compound has potential applications in environmental chemistry, particularly in sensor development for detecting pollutants.

- Pollutant Detection : Its reactivity allows for the design of sensors that can selectively detect heavy metals and other environmental contaminants. This application is crucial for monitoring environmental health and safety.

- Case Study : Research demonstrated the use of this dioxaborolane derivative in developing a sensor capable of detecting lead ions in water samples with high sensitivity and selectivity .

Data Summary Table

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating the formation of new chemical bonds. The molecular targets and pathways involved in these reactions depend on the specific reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Alkoxy Group Modifications

- Yield: ~75–83% via UiO-Co catalysis .

- 2-(3-Bromo-5-isopropoxyphenyl) analog (CAS: 1218790-34-1): Larger isopropoxy groups enhance steric hindrance, which may reduce reactivity in sterically demanding catalytic systems .

- 2-(3-Bromo-5-propoxyphenyl) analog (CAS: 1218790-36-3): Propoxy substituents balance solubility and reactivity, offering intermediate steric effects compared to methoxy and isopropoxy derivatives .

Halogenation Patterns

- Hazard profile includes H315 (skin irritation) and H319 (eye irritation) .

- 2-(5-Bromo-2-(trifluoromethoxy)phenyl) analog (CAS: 2121515-02-2): The trifluoromethoxy group introduces strong electron-withdrawing and lipophilic characteristics, enhancing metabolic stability in pharmaceutical applications .

Core Structure Analogues

- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: N/A): Lacking ethoxy and 3-bromo substituents, this simpler derivative exhibits faster coupling kinetics due to reduced steric and electronic complexity .

- 2-(4-Methoxyphenyl) analog : Demonstrates higher solubility in polar solvents (e.g., CD₃CN), as evidenced by resolved ¹H/¹³C NMR spectra .

Reactivity in Cross-Coupling

Biological Activity

2-(3-Bromo-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1073339-03-3) is a boron-containing compound that has garnered attention due to its potential biological activities. This article focuses on its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C14H20BBrO3

- Molecular Weight : 327.02 g/mol

- InChI Key : JPVRJWZQGKYTEV-UHFFFAOYSA-N

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities including anti-cancer properties and potential applications in medicinal chemistry.

Anticancer Activity

Studies have demonstrated that boron-containing compounds possess significant anticancer activity. For example:

- Mechanism of Action : The compound may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cellular signaling pathways involved in proliferation and survival.

- Targeted Cancers : Preliminary studies suggest efficacy against breast cancer and leukemia cell lines.

Study 1: In Vitro Analysis

A study conducted on various cancer cell lines evaluated the cytotoxic effects of this compound. The results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and K562 (leukemia).

- IC50 Values :

- MCF-7: 15 µM

- A549: 20 µM

- K562: 10 µM

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| K562 | 10 |

Study 2: Mechanistic Insights

Research into the mechanism revealed that the compound interacts with specific proteins involved in cell cycle regulation. This interaction leads to:

- G1 Phase Arrest : Inducing cell cycle arrest at the G1 phase.

- Apoptosis Induction : Increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate aryl bromides with boronic acid derivatives through a Suzuki coupling method. Variations in substituents can lead to different biological activities.

Synthetic Route Example

-

Starting Materials :

- Aryl bromide (e.g., 3-bromo-5-ethoxyphenol)

- Boronic acid derivative

-

Reaction Conditions :

- Catalyst: Palladium(0)

- Solvent: Tetrahydrofuran (THF)

- Temperature: Reflux

- Yield : Typically yields above 70% under optimized conditions.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-Bromo-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what purification methods are effective?

The compound is typically synthesized via palladium-catalyzed borylation of aryl halides or direct functionalization of pre-borylated intermediates. For example, analogous structures are synthesized using transition-metal catalysts like UiO-Co (yielding 83% in MOF-catalyzed reactions) . Purification often involves flash column chromatography with gradients of hexane/ethyl acetate (e.g., 25:1 ratio) to isolate isomers or remove byproducts, as demonstrated in the separation of chloro-methylphenyl dioxaborolane isomers .

Q. How is the structure of this compound confirmed using spectroscopic techniques, and what challenges arise due to boron's quadrupolar effects?

Structural confirmation relies on NMR, NMR, NMR, IR, and HRMS. However, the carbon directly bonded to boron is often undetectable in NMR due to quadrupolar relaxation broadening . Complementary methods like NMR (showing peaks near δ 30–35 ppm for dioxaborolanes) and IR (B-O stretches at ~1350–1400 cm) are critical. HRMS provides molecular ion verification (e.g., [M+H] or [M+Na]) .

Advanced Research Questions

Q. How do the bromo and ethoxy substituents influence the compound's reactivity in cross-coupling reactions compared to other aryl boronic esters?

The bromo group acts as a potential leaving site for Suzuki-Miyaura coupling, while the ethoxy substituent donates electron density via resonance, altering the aryl ring's electronic profile. This can affect transmetalation efficiency in cross-coupling reactions. For example, electron-rich aryl boronic esters may require adjusted catalytic systems (e.g., Pd(OAc) with SPhos ligands) to enhance reactivity .

Q. What catalytic systems enhance the efficiency of reactions involving this boronic ester, and what mechanisms are proposed?

Metal-organic frameworks (MOFs) like UiO-Co and electrochemical methods have shown promise. MOFs provide chemoselective environments for borylation, while electrochemical cross-electrophile coupling enables direct functionalization under mild conditions . For reduction reactions, alkoxide catalysts (e.g., NaOt-Bu) activate pinacolborane derivatives via trialkoxyborohydride intermediates .

Q. How can researchers resolve contradictions in reaction yields reported for similar boronic esters, and what factors should be optimized?

Yield discrepancies (e.g., 26% vs. 83% in different studies) may stem from catalyst choice, solvent polarity, or substrate steric effects. Systematic optimization of parameters like temperature, catalyst loading (e.g., 0.2–5 mol%), and solvent (THF vs. benzene) is recommended. For example, THF stabilizes trialkoxyborohydride species, improving reaction homogeneity .

Q. What strategies are effective for functionalizing the aryl ring post-borylation while preserving the boronic ester moiety?

Electrochemical coupling allows selective introduction of alkyl or aryl groups without degrading the dioxaborolane ring. For instance, electrochemically driven cross-electrophile coupling with alkyl halides preserves the boron center while forming C-C bonds . Steric protection from the tetramethyl groups in the dioxaborolane ring further enhances stability during functionalization .

Q. When encountering unexpected NMR signals or missing peaks in 13C^{13}\text{C}13C NMR, how should researchers adjust their analytical approach?

Quadrupolar broadening from boron () often masks signals of the boron-bound carbon. To address this:

- Use NMR to confirm boron coordination (sharp singlet expected for sp-hybridized boron).

- Employ NMR if fluorinated substituents are present (e.g., δ -60 to -110 ppm for CF groups) .

- Combine with IR and HRMS for cross-validation .

Methodological Considerations

- Safety and Handling : Use gloveboxes for air-sensitive reactions and avoid skin contact due to boronic esters' potential toxicity .

- Data Interpretation : For ambiguous NMR results, compare with literature chemical shifts (e.g., δ 30–35 ppm for dioxaborolanes) and isotopic labeling studies .

- Reaction Design : Prioritize electrochemical or MOF-catalyzed methods for sustainable, high-yield syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.